Reglitazar

Übersicht

Beschreibung

Reglitazar ist ein Isoxazolidin-3,5-dion-Derivat, das von Pfizer zur Behandlung von Diabetes mellitus Typ 1 und 2 entwickelt wurde. Es ist bemerkenswert, dass es das erste Nicht-Thiazolidindion ist, das in klinische Studien ging . This compound wirkt als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma und alpha, die wichtige Regulatoren des Glukose- und Lipidstoffwechsels sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Reglitazar kann durch die Reaktion von N-Benzoylasparaginsäure-beta-methylester mit Essigsäureanhydrid synthetisiert werden, gefolgt von Decarboxylierung, um 3-Benzoylamino-4-oxovalerat zu ergeben . Dieser Zwischenprodukt wird dann mit Hydroxylamin umgesetzt, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet typischerweise den Einsatz fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Reglitazar durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu Oxiden führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Reglitazar has a variety of applications across different fields:

- Chemistry : It serves as a model compound for studying the behavior of isoxazolidine derivatives, providing insights into the synthesis and reactivity of similar compounds.

- Biology : Research has focused on its effects on cellular metabolism and gene expression, particularly in the context of diabetes and metabolic disorders.

- Medicine : It is primarily explored for its potential in treating type 2 diabetes and related metabolic disorders, with studies indicating its hypoglycemic effects and ability to lower triglyceride levels significantly compared to traditional thiazolidinediones.

- Industry : this compound is utilized in the development of new pharmaceuticals targeting metabolic pathways, particularly those involved in insulin resistance and dyslipidemia.

Clinical Research Findings

This compound was evaluated in phase II clinical trials but was ultimately discontinued due to lower-than-expected efficacy . Despite this setback, preclinical studies showed that it could prevent several diabetic complications such as cataracts, nephropathy, and neuropathy . The pharmacodynamic interactions with other antidiabetic agents have also been explored to enhance glycemic control while minimizing adverse effects commonly associated with monotherapy .

Wirkmechanismus

Reglitazar exerts its effects by acting as an agonist of peroxisome proliferator-activated receptor gamma and alpha . These receptors play a crucial role in regulating glucose and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity, reduces blood glucose levels, and lowers triglyceride levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Reglitazar

This compound ist in seiner chemischen Struktur als Isoxazolidin-3,5-dion-Derivat einzigartig, was es von anderen Verbindungen wie Thiazolidindionen unterscheidet. Seine duale Agonistenaktivität auf den Peroxisomen-Proliferator-aktivierten Rezeptor gamma und alpha liefert eine synergistische Wirkung auf den Glukose- und Lipidstoffwechsel, was es zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselstörungen macht .

Biologische Aktivität

Reglitazar, also known as JTT-501, is a dual agonist of the peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha and PPAR gamma. This compound has garnered attention for its potential therapeutic applications in managing metabolic disorders, particularly type 2 diabetes and dyslipidemia. Its unique pharmacological profile allows it to enhance insulin sensitivity while promoting lipid metabolism, making it a promising candidate for treating conditions associated with insulin resistance.

This compound's dual agonistic action on PPAR alpha and PPAR gamma is pivotal in its biological activity:

- PPAR Alpha Activation : Increases fatty acid oxidation, reduces triglyceride levels, and improves insulin sensitivity.

- PPAR Gamma Activation : Enhances glucose uptake in adipose tissue, promoting better glycemic control.

This combined action results in improved metabolic profiles for patients suffering from metabolic syndrome, characterized by hyperglycemia and dyslipidemia.

Efficacy in Clinical Studies

Research indicates that this compound demonstrates significant biological activity through its ability to lower blood glucose levels and triglycerides more effectively than traditional thiazolidinediones (TZDs) like rosiglitazone and pioglitazone. Key findings from various studies include:

- Hypoglycemic Effects : this compound has shown pronounced hypoglycemic effects in clinical settings, improving glycemic control without the common side effects associated with other PPAR agonists.

- Triglyceride Reduction : It exhibits a stronger triglyceride-lowering effect compared to other TZDs, making it particularly attractive for patients with dyslipidemia .

Comparative Analysis with Other PPAR Agonists

The following table summarizes the characteristics of this compound in comparison with other relevant compounds:

| Compound Name | Type of Agonist | Key Characteristics |

|---|---|---|

| Rosiglitazone | PPAR gamma | Strong insulin sensitizer; associated with edema |

| Pioglitazone | PPAR gamma | Effective for type 2 diabetes; less edema than rosiglitazone |

| Lobeglitazone | Dual PPAR alpha/gamma | Lower risk of bladder cancer; favorable safety profile |

| Saroglitazar | Dual PPAR alpha/gamma | Focused on lipid metabolism; ongoing clinical trials |

| Chiglitazar | Pan PPAR agonist | Under consideration in China; broad agonistic activity |

| This compound | Dual PPAR alpha/gamma | Enhanced triglyceride-lowering effect; favorable safety profile |

This comparative analysis highlights this compound's unique profile as a dual agonist that effectively addresses both hyperglycemia and dyslipidemia.

Study on Efficacy and Safety

A clinical study involving patients with type 2 diabetes assessed the efficacy and safety of this compound. The results showed:

- Significant Reduction in HbA1c Levels : Patients treated with this compound experienced a notable reduction in HbA1c levels over a 12-week period.

- Improved Lipid Profiles : There was a significant decrease in triglyceride levels, alongside improvements in HDL cholesterol.

These findings support the potential of this compound as an effective treatment option for managing metabolic disorders.

Interaction Studies

Interaction studies have explored the pharmacodynamic interactions between this compound and other antidiabetic agents. For instance, combinations with vildagliptin have been investigated to enhance glycemic control while minimizing adverse effects commonly associated with monotherapy. Such studies are crucial for understanding how this compound can be integrated into existing treatment regimens to optimize patient outcomes .

Eigenschaften

Key on ui mechanism of action |

Reglixane is an agonist of peroxisome proliferator-activated receptor (PPAR) gamma and alpha. |

|---|---|

CAS-Nummer |

170861-63-9 |

Molekularformel |

C22H20N2O5 |

Molekulargewicht |

392.4 g/mol |

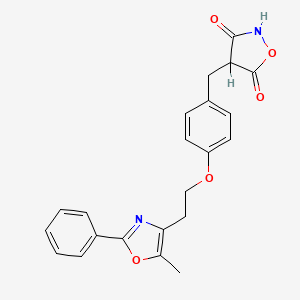

IUPAC-Name |

4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione |

InChI |

InChI=1S/C22H20N2O5/c1-14-19(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-18-20(25)24-29-22(18)26/h2-10,18H,11-13H2,1H3,(H,24,25) |

InChI-Schlüssel |

QBQLYIISSRXYKL-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O |

Kanonische SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O |

Aussehen |

Solid powder |

Key on ui other cas no. |

170861-63-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Reglitazar; JTT-501; PNU-182716; PNU-716; JTT501; PNU182716; PNU716; FK-614; FK614; Reglixane. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.